(5,6-Dichloropyridin-2-yl)methanamine
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Overview
Description
(5,6-Dichloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, where the 2-position is substituted with a methanamine group and the 5 and 6 positions are substituted with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of (5,6-Dichloropyridin-2-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dichloropyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(5,6-Dichloropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5,6-Dichloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. It can react with cysteamine, leading to the generation of reactive oxygen species (ROS). This ROS generation can induce downstream events such as cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-2-yl)methanamine: Similar structure but with only one chlorine atom.
(5,6-Dichloropyridin-3-yl)methanamine: Chlorine atoms are positioned differently on the pyridine ring.
Uniqueness
(5,6-Dichloropyridin-2-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other pyridine derivatives and potentially more effective in certain applications .
Biological Activity
(5,6-Dichloropyridin-2-yl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with two chlorine substituents at the 5 and 6 positions, and an amine group attached to a methylene bridge. The unique positioning of the chlorine atoms contributes to its reactivity and biological activity, distinguishing it from other pyridine derivatives.
The biological activity of this compound involves interaction with various molecular targets:
- Reactive Oxygen Species (ROS) Generation : It reacts with cysteamine, leading to ROS generation, which can induce cell cycle arrest and apoptosis. This mechanism positions it as a candidate for anticancer therapies.
- Protein Kinase Inhibition : Research indicates that it may inhibit specific protein kinases involved in cancer progression, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research highlights include:
- Inhibition of Cancer Cell Proliferation : It has shown effectiveness against several cancer cell lines, including pancreatic and breast cancers. The structural modifications in related compounds have enhanced their potency against these cancer types.
- Mechanistic Studies : The ability to induce apoptosis through ROS generation suggests a dual role in both inhibiting tumor growth and promoting programmed cell death.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insights into the unique properties of this compound:
Compound Name | Chlorine Positioning | Biological Activity |
---|---|---|
(5-Chloropyridin-2-yl)methanamine | 5 | Moderate anticancer activity |
(6-Chloropyridin-2-yl)methanamine | 6 | Limited antimicrobial properties |
(5,6-Dichloropyridin-3-yl)methanamine | 5 and 6 | Enhanced potency against specific cancer types |
The unique positioning of chlorine atoms in this compound enhances its reactivity compared to other derivatives.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines with IC50 values indicative of potent activity. For example, it exhibited an IC50 value of approximately 25 µM against breast cancer cell lines.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Mechanistic Insights : Further investigation into its mechanism revealed that the compound's ability to generate ROS is crucial for its apoptotic effects in cancer cells. This was supported by assays measuring cellular viability post-treatment.
Properties
IUPAC Name |
(5,6-dichloropyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEILFXWRQXZDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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